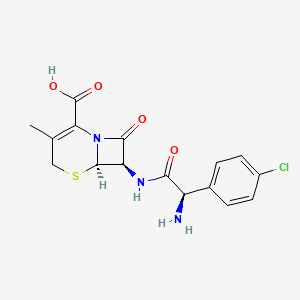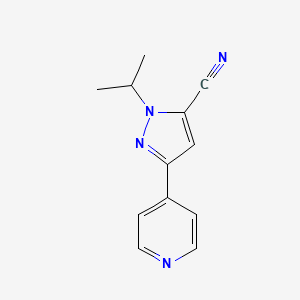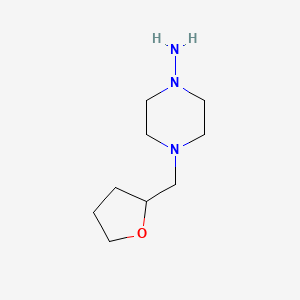
Chloro Cephalexin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro Cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting cell wall synthesis. The addition of a chlorine atom to cephalexin enhances its properties, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Cephalexin involves the chlorination of cephalexin. One common method is the reaction of cephalexin with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent degradation of the β-lactam ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro Cephalexin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of sulfoxides and sulfones.
Reduction: Reaction with reducing agents such as sodium borohydride (NaBH₄) can reduce the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated cephalexin.
Substitution: Azido cephalexin.
Wissenschaftliche Forschungsanwendungen
Chloro Cephalexin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of halogenation on β-lactam antibiotics.
Biology: Investigated for its enhanced antibacterial activity against resistant bacterial strains.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics with improved efficacy and stability.
Wirkmechanismus
Chloro Cephalexin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis and death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cephalexin: The parent compound, widely used as an antibiotic.
Cefaclor: Another first-generation cephalosporin with a similar mechanism of action.
Cefadroxil: A cephalosporin antibiotic with a longer half-life compared to cephalexin.
Uniqueness
Chloro Cephalexin is unique due to the presence of the chlorine atom, which enhances its antibacterial activity and stability. This modification allows it to be effective against certain resistant bacterial strains, making it a valuable compound in the development of new antibiotics .
Eigenschaften
Molekularformel |
C16H16ClN3O4S |
|---|---|
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-chlorophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O4S/c1-7-6-25-15-11(14(22)20(15)12(7)16(23)24)19-13(21)10(18)8-2-4-9(17)5-3-8/h2-5,10-11,15H,6,18H2,1H3,(H,19,21)(H,23,24)/t10-,11-,15-/m1/s1 |
InChI-Schlüssel |
YNKFNGGEWIKLLN-UEKVPHQBSA-N |
Isomerische SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Cl)N)SC1)C(=O)O |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)Cl)N)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)







![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)




